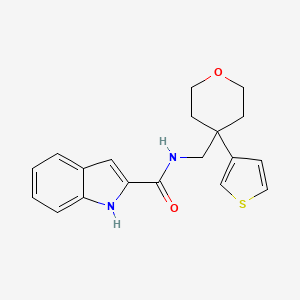

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-18(17-11-14-3-1-2-4-16(14)21-17)20-13-19(6-8-23-9-7-19)15-5-10-24-12-15/h1-5,10-12,21H,6-9,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYIMLOQUEMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the tetrahydropyran ring: This step often involves the use of dihydropyran and a suitable catalyst to form the tetrahydropyran ring.

Coupling with the indole moiety: The final step involves coupling the thiophene-tetrahydropyran intermediate with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thiophene and tetrahydropyran rings may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from published studies and patents, focusing on structural motifs, pharmacological implications, and physicochemical properties.

Structural and Functional Analogues

Compound 7 (from ):

Name : N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl-thio)nicotinamide

Key Features :

- Tetrahydro-2H-pyran core : Shared with the target compound, this moiety likely improves solubility and blood-brain barrier (BBB) penetration.

- Phenyl-piperazine : Introduces basic nitrogen atoms, enabling cation-π interactions with receptors.

- Phenyl-thio nicotinamide : The sulfur atom may enhance metabolic stability compared to thiophene.

Pharmacology : Designed as a brain-penetrating P2X7 antagonist with high affinity for rat and human receptors. The phenyl-piperazine group may contribute to stronger receptor binding than the target’s thiophene, though this requires experimental validation .

Compound 166 (from ):

Name: (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide Key Features:

- Oxetan-3-ylamino group: Increases polarity and solubility compared to thiophene.

- Pyrimidine carboxamide : Offers distinct hydrogen-bonding geometry versus the indole carboxamide.

Compound from :

Name: N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide Key Features:

- 4-Methoxyindole : Enhances lipophilicity and membrane permeability compared to the unsubstituted indole in the target.

- Cyano and pyrrolidinone groups: Introduce steric and electronic effects that may alter receptor selectivity.

Pharmacology : The complex substituents suggest proteasome or enzyme-targeted activity, contrasting with the simpler scaffold of the target compound .

2-(4-Fluorophenyl)-3-methyl-1H-indole (from ):

Key Features :

- Fluorophenyl substituent : Electron-withdrawing fluorine modulates π-π interactions.

- Methyl group at C3 : Steric hindrance may reduce conformational flexibility compared to the target’s tetrahydro-pyran linkage.

However, its lack of a carboxamide limits direct functional comparisons .

Comparative Data Table

Critical Analysis of Structural Divergences

- Thiophene vs. Phenyl Groups : The target’s thiophene may offer stronger π-π interactions than phenyl due to sulfur’s electron-rich nature, but it could reduce metabolic stability compared to phenyl-thio groups in Compound 7 .

- Indole Carboxamide vs. Nicotinamide : The indole’s planar structure in the target may favor binding to flat receptor pockets (e.g., ATP-binding sites), whereas nicotinamide’s flexibility in Compound 7 could enhance adaptability .

- Tetrahydro-2H-pyran vs. Oxetane : The pyran’s larger ring size in the target may improve BBB penetration over oxetane’s compact polarity in Compound 166 .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an indole core, a tetrahydropyran ring, and a thiophene group, which contribute to its unique biological activity. The molecular formula is , and it has a molecular weight of 302.39 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain thiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL . While specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antioxidant Properties

Compounds containing thiophene and indole moieties have been shown to possess antioxidant activities. For example, tetrahydrobenzo[b]thiophene derivatives demonstrated significant antioxidant effects comparable to ascorbic acid . This suggests that this compound may also exhibit antioxidant properties due to its structural components.

Enzyme Inhibition

The inhibition of key enzymes such as DNA gyrase and topoisomerase IV has been observed in related compounds . These enzymes are critical for bacterial DNA replication and transcription, making them attractive targets for antibiotic development. The potential for N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-y)methyl)-1H-indole-2-carboxamide to inhibit similar pathways warrants further investigation.

Comparative Analysis with Similar Compounds

A comparison of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-y)methyl)-1H-indole-2-carboxamide with structurally related compounds reveals notable differences in biological activity:

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| N-(methylthio)-N-((4-(thiophen-3-y)tetrahydro-2H-pyran-4-y)methyl)benzamide | Moderate | High | Effective |

| 2-Amino-tetrahydrobenzo[b]thiophene derivatives | High | Moderate | Significant |

| N-(2-(tetrahydro-2H-pyran-thio)ethyl)-2-(thiophen-y)acetamide | Low | Moderate | None reported |

Case Studies

In a recent study examining the biological activity of various thiophene derivatives, it was found that compounds structurally similar to the target compound exhibited promising results in antimicrobial assays against E. coli and S. aureus . The findings suggest that modifications in the structure can significantly enhance the biological efficacy of these compounds.

Q & A

Q. Optimization Tips :

- Use catalysts (e.g., Pd for cross-coupling) to improve yield.

- Monitor reaction progress via TLC and intermediate purity via column chromatography .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

NMR Spectroscopy :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for indole/thiophene) and pyran methylene groups (δ 3.5–4.5 ppm) .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 301.37 for [M+H]+) and fragmentation patterns .

X-ray Crystallography : Resolve 3D stereochemistry of the tetrahydro-2H-pyran ring and amide linkage .

Q. Table 1: Typical Characterization Data

| Technique | Purpose | Observations |

|---|---|---|

| 1H NMR | Proton connectivity | δ 7.2–8.1 (aromatic) |

| 13C NMR | Carbon backbone verification | δ 120–140 (sp² carbons) |

| HRMS | Molecular ion confirmation | m/z 301.37 (M+H)+ |

Basic: What biological activities have been preliminarily investigated for this compound?

Answer:

Research focuses on:

Enzyme Inhibition : Screen against kinases (e.g., AXL) using fluorescence polarization assays .

Cytotoxicity : Evaluate in cancer cell lines (e.g., IC50 values via MTT assays) .

Antimicrobial Activity : Test against Gram-positive/negative bacteria using microdilution methods .

Q. Resolution Strategies :

- Conduct meta-analyses comparing experimental parameters .

- Reproduce studies under controlled conditions .

Advanced: What strategies are effective for synthesizing derivatives to enhance bioactivity?

Answer:

Derivatization approaches include:

Electrophilic Substitution : Modify the thiophene ring with halogens or nitro groups .

Nucleophilic Acyl Substitution : Replace the indole moiety with other heterocycles (e.g., pyrazole) .

Cycloaddition Reactions : Generate fused-ring systems (e.g., triazolo-pyridazines) for improved target binding .

Q. Optimization :

- Screen derivatives via high-throughput docking to prioritize synthesis .

- Use QSAR models to predict bioactivity .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

Molecular Docking : Simulate binding to target proteins (e.g., AXL kinase) using AutoDock Vina .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .

CRISPR/Cas9 Knockout Models : Validate target engagement in gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.